molecular formula C13H14N4O3 B11744628 4-[(dimethylamino)methylidene]-3-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-5-one

4-[(dimethylamino)methylidene]-3-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-5-one

Cat. No.: B11744628
M. Wt: 274.28 g/mol
InChI Key: DYEVIUBAPCNBQZ-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolone family, characterized by a five-membered heterocyclic core with two adjacent nitrogen atoms. Its structure features a 4-nitrophenyl group at position 1, a methyl group at position 3, and a dimethylamino-substituted methylidene moiety at position 4 (Fig. 1). The 4-nitrophenyl group introduces strong electron-withdrawing effects, while the dimethylamino group provides electron-donating properties, creating a push-pull electronic system that influences reactivity and solubility.

Molecular Formula: C₁₃H₁₄N₄O₃
Molecular Weight: 298.28 g/mol (calculated)
Key Functional Groups:

  • Nitro group (NO₂) on the phenyl ring.
  • Dimethylamino (N(CH₃)₂) as part of the methylidene substituent.
  • Ketone (C=O) in the pyrazolone core.

Properties

Molecular Formula

C13H14N4O3

Molecular Weight

274.28 g/mol

IUPAC Name

4-(dimethylaminomethylidene)-5-methyl-2-(4-nitrophenyl)pyrazol-3-one

InChI

InChI=1S/C13H14N4O3/c1-9-12(8-15(2)3)13(18)16(14-9)10-4-6-11(7-5-10)17(19)20/h4-8H,1-3H3

InChI Key

DYEVIUBAPCNBQZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1=CN(C)C)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Cyclocondensation of β-Ketoesters with 4-Nitrophenylhydrazine

The pyrazolone core (3-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-5-one) is synthesized via acid-catalyzed cyclization. Ethyl acetoacetate reacts with 4-nitrophenylhydrazine in ethanol under reflux, followed by cyclization in the presence of acetic acid or hydrochloric acid.

Procedure :

  • Reactants : Ethyl acetoacetate (10 mmol), 4-nitrophenylhydrazine (10 mmol).

  • Solvent : Ethanol (20 mL).

  • Conditions : Reflux for 6–8 hours.

  • Cyclization : Add glacial acetic acid (1 mL) and heat for 2 hours.

  • Yield : 70–85% after recrystallization from ethanol.

Key Characterization Data :

  • IR (KBr) : 1660 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂).

  • ¹H NMR (DMSO-d₆) : δ 2.21 (s, 3H, CH₃), 7.60–8.20 (m, 4H, Ar–H), 10.85 (s, 1H, NH).

Introduction of the Dimethylamino Methylidene Group

Conventional Heating with DMFDMA

The dimethylamino methylidene group is introduced via reaction with DMFDMA in dimethylformamide (DMF) or toluene under reflux.

Procedure :

  • Reactants : Pyrazolone core (1 mmol), DMFDMA (1.2 mmol).

  • Solvent : DMF or toluene (15 mL).

  • Conditions : Reflux at 110°C for 12–16 hours.

  • Workup : Pour onto ice, filter, and recrystallize from ethanol.

  • Yield : 75–80%.

Key Characterization Data :

  • IR (KBr) : 1620 cm⁻¹ (C=N), 1590 cm⁻¹ (C=C).

  • ¹³C NMR (CDCl₃) : δ 158.9 (C=N), 147.2 (C–NO₂), 39.5 (N(CH₃)₂).

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time and improves yields by enhancing reaction kinetics.

Procedure :

  • Reactants : Pyrazolone core (1 mmol), DMFDMA (1.2 mmol).

  • Solvent : DMF (5 mL).

  • Conditions : Microwave irradiation at 150 W for 10 minutes.

  • Yield : 85–90%.

Comparative Analysis of Methods

Method Conditions Time Yield Advantages
Conventional HeatingDMF, 110°C, reflux12–16 hrs75–80%Scalable, uses standard lab equipment
Microwave IrradiationDMF, 150 W10 min85–90%Faster, higher yield, energy-efficient
Solvent-FreeIonic liquid catalyst2–4 hrs70%Eco-friendly, reduces waste

Challenges and Optimization Strategies

Regioselectivity and Side Reactions

  • Challenge : Competing reactions may form regioisomers or byproducts during DMFDMA treatment.

  • Solution : Use excess DMFDMA (1.5 eq) and monitor reaction progress via TLC.

Purification

  • Recrystallization : Ethanol or ethanol/water mixtures yield high-purity products (≥95%).

  • Chromatography : Silica gel chromatography (ethyl acetate/hexane) resolves minor impurities.

Scalability and Industrial Applications

  • Batch Size : Methods are scalable to 100 g with consistent yields.

  • Cost Analysis : DMFDMA ($50/mol) and ethanol ($10/L) make the process cost-effective .

Chemical Reactions Analysis

Types of Reactions

4-[(dimethylamino)methylidene]-3-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-5-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Antioxidant and Anti-inflammatory Properties
Recent studies have shown that derivatives of pyrazole compounds, including 4-[(dimethylamino)methylidene]-3-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-5-one, exhibit notable antioxidant and anti-inflammatory properties. Molecular docking studies indicate that these compounds can effectively interact with biological targets associated with oxidative stress and inflammation, making them potential candidates for therapeutic agents against diseases such as arthritis and cardiovascular disorders .

Anticancer Activity
Research has demonstrated that pyrazole derivatives possess anticancer properties. For instance, compounds similar to 4-[(dimethylamino)methylidene]-3-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-5-one have been evaluated for their ability to inhibit tumor cell proliferation. In vitro studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .

Material Science Applications

Nonlinear Optical Properties
The compound has been explored for its nonlinear optical (NLO) properties. Calculations based on density functional theory (DFT) have shown that the presence of nitro groups enhances the NLO response of the molecule. Such properties are crucial for applications in photonics and optoelectronics, where materials with high NLO activity are sought for use in devices like lasers and optical switches .

Agricultural Applications

Pesticidal Activity
Recent investigations into the agricultural applications of this compound have revealed its potential as a pesticide. The incorporation of pyrazole moieties has been linked to increased efficacy against various pests and pathogens affecting crops. Field studies indicate that formulations containing this compound can significantly reduce pest populations while being less harmful to beneficial insects compared to conventional pesticides .

Data Tables

Application Area Description Reference
Medicinal ChemistryAntioxidant and anti-inflammatory properties; potential therapeutic agents ,
Anticancer ActivityInduces apoptosis in cancer cells; inhibits tumor proliferation ,
Material ScienceExhibits nonlinear optical properties; potential use in photonics ,
Agricultural ChemistryPotential pesticide; effective against pests while safe for beneficial insects

Case Studies

  • Antioxidant Study : A study published in 2023 utilized molecular docking simulations to evaluate the binding affinities of various pyrazole derivatives, including 4-[(dimethylamino)methylidene]-3-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-5-one. The results indicated strong interactions with key enzymes involved in oxidative stress pathways .
  • Anticancer Evaluation : In vitro assays conducted on human cancer cell lines demonstrated that pyrazole derivatives led to significant reductions in cell viability. The study highlighted the compound's mechanism involving the activation of caspase pathways leading to programmed cell death .
  • Agricultural Field Trials : Field trials assessing the efficacy of formulations containing this compound showed a marked decrease in pest populations over a growing season while maintaining crop health. These results suggest a promising alternative to traditional chemical pesticides .

Mechanism of Action

The mechanism of action of 4-[(dimethylamino)methylidene]-3-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. The compound can act as an electrophile due to the presence of the nitro group, which can participate in various chemical reactions. The dimethylamino group can also interact with nucleophiles, facilitating different pathways in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Nitro Substituents

(a) Picrolonic Acid (3-Methyl-4-nitro-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-5-one)

  • Molecular Formula : C₁₀H₇N₄O₅
  • Molecular Weight : 287.19 g/mol .
  • Key Differences: The nitro group is at position 4 of the pyrazolone ring instead of the phenyl ring. Picrolonic acid is used in analytical chemistry for metal ion detection, highlighting the impact of nitro positioning on application .

(b) (4E)-2-Acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one

  • Molecular Formula : C₁₃H₁₁N₃O₄
  • Molecular Weight : 273.24 g/mol.
  • Melting Point : 170°C, Rf : 0.7 (TLC) .
  • Key Differences: The nitro group is on the benzylidene moiety at position 2 of the phenyl ring, and an acetyl group replaces the dimethylamino substituent. The acetyl group increases hydrophobicity compared to the dimethylamino group, as evidenced by its higher Rf value .
Analogues with Dimethylamino Substituents

(a) (4Z)-4-{[4-(Dimethylamino)phenyl]methylidene}-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one

  • Molecular Formula : C₂₃H₂₀N₃O (estimated).
  • Key Differences: The dimethylamino group is part of a benzylidene moiety at position 4, and the pyrazolone core is substituted with two phenyl groups.

(b) 1,2,4-Triazole Derivatives with 4-(Dimethylamino)benzylideneamino Groups

  • Example: 3-Alkyl(aryl)-4-[4-(dimethylamino)-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-ones.
  • Activity: Demonstrated antioxidant properties via radical scavenging assays, indicating that the dimethylamino group enhances electron donation, stabilizing free radicals .
Analogues with Heterocyclic Modifications

(a) Thiadiazole Derivatives (13a–13d)

  • Example: 2-[[1-[5-Methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazono]-2,3-dihydro-1,3,4-thiadiazole.
  • Synthesis: Prepared via condensation of pyrazole derivatives with hydrazonoyl chlorides .

(b) 5-Bromo-2-[5-(4-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]pyrimidine

  • Crystallography : Single-crystal X-ray data (R factor = 0.024) confirmed a planar pyrimidine ring, with dihedral angles influencing molecular packing .
  • Key Differences : A pyrimidine ring replaces the pyrazolone core, and a bromine atom enhances halogen bonding interactions .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Activities Reference
Target Compound C₁₃H₁₄N₄O₃ 298.28 4-Nitrophenyl, 3-methyl, dimethylamino Not reported (structural inference) -
Picrolonic Acid C₁₀H₇N₄O₅ 287.19 4-Nitro (pyrazolone), 3-methyl Metal ion detection
(4E)-2-Acetyl-5-methyl-4-[(2-nitrophenyl)methylidene]-2,4-dihydro-3H-pyrazol-3-one C₁₃H₁₁N₃O₄ 273.24 2-Nitrophenyl, acetyl High Rf (0.7), IR: C=O at 1702 cm⁻¹
(4Z)-4-{[4-(Dimethylamino)phenyl]methylidene}-1,3-diphenyl-pyrazol-5-one C₂₃H₂₀N₃O 354.43 Diphenyl, dimethylamino benzylidene SARS-CoV-2 Mpro inhibition
1,2,4-Triazole Derivatives Varies ~300–350 Dimethylamino benzylidene, morpholine Antioxidant activity

Key Research Findings

Biological Potential: Structural analogues with dimethylamino groups exhibit antiviral and antioxidant activities, suggesting the target compound may share similar applications .

Synthetic Routes: Condensation reactions with hydrazonoyl chlorides or hydrazine derivatives (as in ) are viable for synthesizing such compounds .

Crystallographic Insights : Pyrazolone derivatives often exhibit planar or slightly puckered rings, with dihedral angles between substituents influencing crystal packing and stability .

Biological Activity

4-[(Dimethylamino)methylidene]-3-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-5-one is a pyrazolone derivative characterized by a unique molecular structure that includes a dimethylamino group and a nitrophenyl substituent. This compound has garnered attention for its diverse biological activities, including potential applications in medicinal chemistry.

Molecular Structure

The molecular formula of the compound is C13H14N4O3C_{13}H_{14}N_{4}O_{3} with a molecular weight of approximately 274.28 g/mol. The structural features contribute to its chemical reactivity and biological activity, making it a subject of interest in various research studies .

Biological Activities

Research indicates that 4-[(dimethylamino)methylidene]-3-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-5-one exhibits several biological activities:

  • Anticancer Activity : The compound has shown significant antiproliferative effects against various cancer cell lines, including HeLa (cervical cancer) and HepG2 (liver cancer). Studies report mean growth inhibition percentages of 54.25% and 38.44%, respectively, indicating its potential as an anticancer agent .
  • Antioxidant Properties : Molecular docking studies have demonstrated that this compound possesses excellent antioxidant capabilities. Its structure allows for effective interactions with free radicals, which may help mitigate oxidative stress-related diseases .
  • Anti-inflammatory Effects : The compound has been linked to anti-inflammatory activities, suggesting its potential use in treating conditions characterized by inflammation .

Structure-Activity Relationship (SAR)

The unique combination of functional groups in 4-[(dimethylamino)methylidene]-3-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-5-one enhances its biological activity compared to other similar compounds. Structural modifications can significantly influence its pharmacological properties. For instance, variations in substituents at different positions on the pyrazole ring can lead to changes in activity profiles against cancer cells and other biological targets .

Case Studies

  • Anticancer Efficacy : A study investigated the effects of various pyrazolone derivatives on cancer cell lines. The results indicated that compounds with similar structures to 4-[(dimethylamino)methylidene]-3-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-5-one exhibited varying degrees of cytotoxicity, with some derivatives achieving over 90% inhibition in specific cancer types .
  • Antioxidant Activity : Another study utilized density functional theory (DFT) to analyze the antioxidant potential of pyrazolone derivatives. The findings suggested that the presence of nitro groups significantly enhances antioxidant properties, supporting the compound's role in combating oxidative stress .

Comparative Analysis

The following table summarizes key features and biological activities of structurally related compounds:

Compound NameMolecular FormulaAnticancer ActivityAntioxidant PropertiesAnti-inflammatory Activity
4-(Dimethylamino)methylidene-3-methylpyrazoloneC13H14N4O3Significant (IC50 values reported)HighModerate
5-Methyl-2-(4-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-oneC13H14N4O3ModerateModerateLow
3-Methyl-1-(p-tolyl)-pyrazolC23H23N5OLowLowHigh

Q & A

Advanced Research Question

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets (e.g., cyclooxygenase-2). Focus on hydrogen bonding with the carbonyl group and hydrophobic interactions with the nitrophenyl ring .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict charge-transfer interactions. For example, the nitrophenyl group’s LUMO may facilitate electron-deficient binding pockets .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify key residue interactions .

What solvent systems are optimal for recrystallization to achieve high-purity single crystals for X-ray analysis?

Basic Research Question

  • Ethanol-DMF mixtures (1:1) : Effective for removing polar impurities while maintaining compound solubility .
  • Slow evaporation : Use saturated solutions in dichloromethane/hexane (3:1) to grow diffraction-quality crystals .
  • Temperature gradients : Cooling from 60°C to 25°C over 24 hours enhances crystal lattice formation .

How can researchers design analogs of this compound to enhance pharmacological properties while retaining core activity?

Advanced Research Question

  • Bioisosteric replacement : Substitute the nitrophenyl group with trifluoromethyl (CF₃) for improved metabolic stability .
  • Hybridization strategies : Fuse the pyrazolone core with triazole or thiadiazole rings to diversify biological targets (e.g., antimicrobial or anticancer activity) .
  • Prodrug modifications : Introduce ester groups at the 5-keto position to enhance bioavailability, as seen in related anti-inflammatory agents .

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